molecular formula C28H20FN5O B11183934 7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11183934
M. Wt: 461.5 g/mol
InChI Key: JULWQKFHEGPQGA-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core structure, which is known for its biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. A common synthetic route may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Functionalization: Introduction of the 4-fluorophenyl and 4-phenylquinazolin-2-yl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the attached phenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity, including antimicrobial and anticancer properties.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit comparable biological activities.

    Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group, such as 4-fluoroaniline, may have similar chemical reactivity.

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and the resulting biological activity. This compound’s structure allows for targeted interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C28H20FN5O

Molecular Weight

461.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H20FN5O/c29-20-12-10-17(11-13-20)19-14-24-22(25(35)15-19)16-30-27(32-24)34-28-31-23-9-5-4-8-21(23)26(33-28)18-6-2-1-3-7-18/h1-13,16,19H,14-15H2,(H,30,31,32,33,34)

InChI Key

JULWQKFHEGPQGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)F

Origin of Product

United States

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